The synthesis of brolamfetamine involves several steps that typically include:
Specific parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity. For example, using a solvent like dichloromethane can enhance the reaction efficiency during bromination processes .
Brolamfetamine has a molecular formula of CHBrN O with a molar mass of approximately 274.158 g/mol. Its structure features:
The three-dimensional arrangement of atoms contributes to its pharmacological properties, particularly its interaction with serotonin receptors .
Brolamfetamine participates in various chemical reactions primarily due to its functional groups:
Brolamfetamine's psychedelic effects are primarily mediated through its action as an agonist at serotonin receptors, specifically:
The compound's selectivity for these receptors makes it a valuable tool in research focused on serotonin receptor subtypes and their roles in mood and perception .
Key physical and chemical properties of brolamfetamine include:
These properties are critical for understanding its behavior in both laboratory settings and potential therapeutic applications .
Brolamfetamine has several scientific applications:
Despite its potential applications, caution is advised due to its potency and associated risks such as vasoconstriction at high doses .
Brolamfetamine (2,5-dimethoxy-4-bromoamphetamine, DOB) was first synthesized in 1967 by Alexander Shulgin, a pivotal figure in psychopharmacology. Its initial pharmacological characterization was detailed in a landmark 1971 publication co-authored by Shulgin, Claudio Naranjo, and colleagues. This study described DOB as a "centrally active amphetamine analog" with an unusual potency profile, distinguishing it from classical stimulants like amphetamine. The research employed radiolabeled isotopes (⁸²Br or ⁷⁷Br) to track DOB's pharmacokinetics, revealing delayed brain penetration (peak at 3–6 hours post-administration) and organ-specific accumulation patterns in the lungs and liver [5] [8].
The compound's structural design integrated a bromine atom at the 4-position of the 2,5-dimethoxyamphetamine (DMA) scaffold. This modification enhanced receptor affinity and metabolic stability, as later confirmed by in vitro assays. Early animal studies noted DOB’s prolonged duration of action—up to 24 hours in humans—attributed to its high lipid solubility and slow dissociation from serotonin receptors [8] [9]. In 1986, the World Health Organization assigned DOB the International Nonproprietary Name (INN) "brolamfetamine," cementing its formal recognition as a distinct pharmacological entity [9].
Table 1: Key Events in Early DOB Research
Year | Event | Significance |
---|---|---|
1967 | Initial synthesis by Alexander Shulgin | Creation of a novel phenethylamine analog |
1971 | Pharmacological characterization published | First evidence of CNS activity and kinetics |
1986 | INN designation "brolamfetamine" adopted | Formal recognition in pharmaceutical nomenclature |
Despite its 1970s origins, DOB remained largely obscure until the early 2000s, when neuroscience investigations into serotonin receptor subtypes surged. Its high selectivity for 5-HT₂ₐ receptors (Ki = 0.6–81 nM) made it an ideal molecular tool for probing hallucinogen mechanisms. Unlike non-selective agonists (e.g., LSD), DOB’s binding profile enabled researchers to isolate 5-HT₂ₐ-mediated effects, such as Gq-protein coupling and β-arrestin recruitment [8] [9] [10].
DOB gained notoriety as the "fear drug" following clinical observations that it uniquely induced intense fear responses—distinct from the euphoria associated with MDMA or mescaline. This phenomenon was leveraged in neuropsychiatric research to model anxiety and trauma-related disorders. Studies using positron emission tomography (PET) with DOB derivatives helped map 5-HT₂ₐ distribution in the human cortex, revealing correlations between receptor density and subjective fear intensity [2] [3].
By 2015, DOB’s role expanded into neuroplasticity research. Preclinical models demonstrated its ability to promote dendritic spine growth in the prefrontal cortex—a trait shared with psychedelics like psilocybin but absent in non-hallucinogenic amphetamines. This positioned DOB as a key probe for studying how 5-HT₂ₐ activation triggers rapid neural rewiring, a process implicated in sustained therapeutic effects [3] [6].
DOB represents a critical inflection point in the development of serotonergic phenethylamines. Its design emerged from systematic modifications of mescaline’s core structure:
Table 2: Structural Evolution of Phenethylamine Hallucinogens
Compound | Modification | Functional Effect | 5-HT₂ₐ EC₅₀ (nM) |
---|---|---|---|
Mescaline | 3,4,5-trimethoxyphenethylamine | Low potency; short duration | >10,000 |
DOM (STP) | 2,5-dimethoxy-4-methyl-α-methylphenethylamine | Increased potency | 630–1,767 |
DOB (Brolamfetamine) | 2,5-dimethoxy-4-bromo-α-methylphenethylamine | Highest potency; prolonged duration | 0.52–50 |
2C-B | Removal of α-methyl group | Shorter duration; reduced potency | 120–180 |
DOB’s success inspired derivatives like DOI (4-iodo analog) and 25I-NBOMe, though none matched its receptor selectivity. Notably, DOB established that halogen size inversely correlates with 5-HT₂ₐ efficacy: Bromine’s van der Waals radius optimally fills a hydrophobic binding pocket, yielding higher efficacy than chlorine or fluorine analogs [5] [8] [9]. This principle guided rational design of later research compounds, including psychedelics with tailored signaling biases.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1